![molecular formula C7H9NOS B8806692 N,N-dimethylthiophene-2-carboxamide CAS No. 30717-57-8](/img/structure/B8806692.png)
N,N-dimethylthiophene-2-carboxamide
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Overview
Description
N,N-dimethylthiophene-2-carboxamide is an organic compound with the molecular formula C7H9NOS. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylthiophene-2-carboxamide can be synthesized through the acylation of thiophene with dimethylcarbamyl chloride. The reaction typically involves the use of a catalyst such as zinc chloride (ZnCl2) and is carried out under mild conditions. The optimal reaction conditions include a molar ratio of thiophene to dimethylcarbamyl chloride to ZnCl2 of 1:12:10, a reaction temperature of 318 K, and a reaction time of 2-3 hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The removal of thiophene from coking crude benzene is an essential step in the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:
Acylation: The compound can be synthesized through the acylation of thiophene with dimethylcarbamyl chloride.
Substitution: It can participate in substitution reactions where the thiophene ring is modified by introducing different substituents.
Common Reagents and Conditions
Acylation: Dimethylcarbamyl chloride and ZnCl2 as a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups attached to the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethylthiophene-2-carboxamide has been investigated for its potential as a pharmacophore in drug design due to its diverse biological activities.
1.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell walls or inhibiting essential enzymes for bacterial survival. In vitro studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study:
A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings .
1.2 Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory pathways. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study:
In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction of edema and inflammatory markers compared to controls, indicating its therapeutic potential .
This compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
3.1 Enzyme Interaction Studies
It has been utilized to investigate the inhibition of specific enzymes involved in metabolic processes, providing insights into drug metabolism and pharmacokinetics.
Case Study:
A study demonstrated that this compound effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism, thereby influencing the pharmacological profiles of co-administered drugs .
Summary of Findings
This compound exhibits diverse applications across multiple scientific domains:
Application Area | Key Findings |
---|---|
Medicinal Chemistry | Antimicrobial and anti-inflammatory properties |
Materials Science | Potential use in organic electronics |
Biological Studies | Inhibition of key metabolic enzymes |
Mechanism of Action
The mechanism of action of N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
N,N-dimethylthiophene-3-carboxamide: A closely related compound with a different position of the carboxamide group.
Uniqueness
N,N-dimethylthiophene-2-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to undergo acylation and substitution reactions makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
30717-57-8 |
---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
N,N-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7(9)6-4-3-5-10-6/h3-5H,1-2H3 |
InChI Key |
CDXVCHCOBYAVHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
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